

Introduction: The Emergence of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *[(4-Methoxyphenyl)amino]
(oxo)acetic acid*

Cat. No.: *B1598896*

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In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids (UAAs) into peptide-based drugs and other bioactive molecules is a cornerstone strategy for enhancing therapeutic properties.[1] Among the vast arsenal of available UAAs, N-aryl amino acids represent a particularly valuable class, serving as crucial synthons for nitrogen-containing heterocycles and other complex structures with diverse biological activities.[2] (4-Methoxyphenyl)aminoacetic acid, also known as N-(4-methoxyphenyl)glycine, stands as a prototypical member of this family. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically woven into the broader evolution of synthetic methodologies for N-arylation of amino acids.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the technical history, synthesis, and application of (4-Methoxyphenyl)aminoacetic acid. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, the self-validating nature of robust synthetic protocols, and the compound's role as a powerful tool for researchers and drug development professionals.

Physicochemical Identity and Structural Characteristics

Understanding the fundamental properties of (4-Methoxyphenyl)aminoacetic acid is the first step in appreciating its synthetic utility. The molecule merges a simple amino acid core (glycine) with an electron-rich aromatic system (the 4-methoxyphenyl group). This combination

imparts a unique balance of polarity and lipophilicity, influencing its solubility, reactivity, and interactions with biological targets.[3]

Property	Value	Source
IUPAC Name	2-[(4-methoxyphenyl)amino]acetic acid	N/A
Synonyms	N-(4-Methoxyphenyl)glycine	[3]
CAS Number	19789-59-4	[3]
Molecular Formula	C ₉ H ₁₁ NO ₃	[3]
Molecular Weight	181.19 g/mol	
Appearance	Typically a solid	[4]

The presence of the methoxy group at the para-position of the phenyl ring is a key feature. This electron-donating group activates the aromatic ring, influencing its reactivity in subsequent chemical transformations. Furthermore, the 4-methoxyphenyl (PMP) group is a well-established protecting group in organic synthesis, particularly in carbohydrate chemistry, which speaks to its chemical stability and predictable reactivity.[5]

The Evolution of Synthesis: A Journey from Harsh to Green Methodologies

The historical synthesis of N-aryl amino acids was dominated by classical methods that, while groundbreaking for their time, often required harsh reaction conditions. The conceptual framework for creating the crucial N-aryl bond in molecules like (4-Methoxyphenyl)aminoacetic acid has evolved significantly.

Classical Approaches: The Ullmann Condensation

Early approaches to forming the N-C(aryl) bond relied heavily on variations of the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an amine (in this case, glycine or a glycine ester) with an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole).

Causality Behind the Method: The choice of a copper catalyst was essential to facilitate the nucleophilic substitution on the otherwise unreactive aryl halide. The reaction typically required high temperatures and polar, high-boiling point solvents. While effective, these conditions limited the functional group tolerance of the substrates and raised environmental concerns. The yields could be variable, and the removal of copper residues from the final product presented a significant purification challenge, particularly for pharmaceutical applications.

Modern Innovations: Metal-Free, Base-Induced Arylation

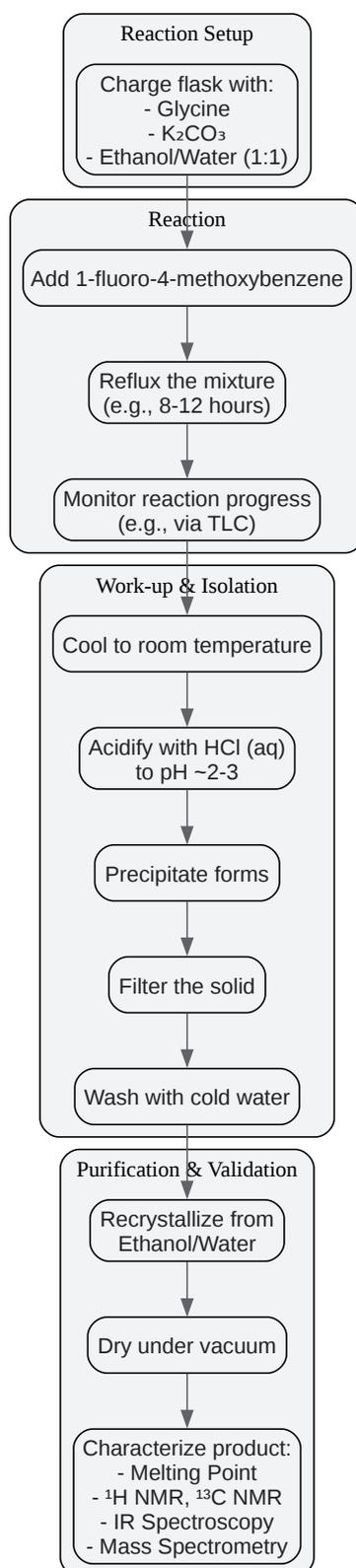
Reflecting a field-wide drive towards greener, more efficient chemistry, recent decades have seen the development of more benign and versatile synthetic routes. A prominent example is the metal-free, base-induced aryl amination of aryl halides.^[2] This approach circumvents the need for a transition metal catalyst, relying instead on the reaction between an activated aryl halide (often a fluoro- or chloro-substituted arene) and the amino acid in the presence of a simple, inexpensive base like potassium carbonate.^[2]

Expertise in Action: The choice of a 4-substituted fluorobenzene is strategic. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (S_NAr), making the reaction feasible without a metal catalyst. Potassium carbonate is an ideal base for this transformation; it is strong enough to deprotonate the amino acid's carboxylic acid and facilitate the nucleophilic attack of the amino group, yet mild enough to prevent unwanted side reactions. The use of a protic solvent system like ethanol/water is also a deliberate choice, as it readily dissolves both the amino acid salt and the base, creating a homogenous reaction environment conducive to high yields.^[2]

Protocol: Metal-Free Synthesis of N-(4-methoxyphenyl)glycine

This protocol describes a robust and self-validating method adapted from modern literature for the synthesis of N-aryl amino acids, specifically tailored for N-(4-methoxyphenyl)glycine.^[2]

Experimental Workflow Diagram



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Caption: Workflow for the Metal-Free Synthesis of N-(4-methoxyphenyl)glycine.

Step-by-Step Methodology

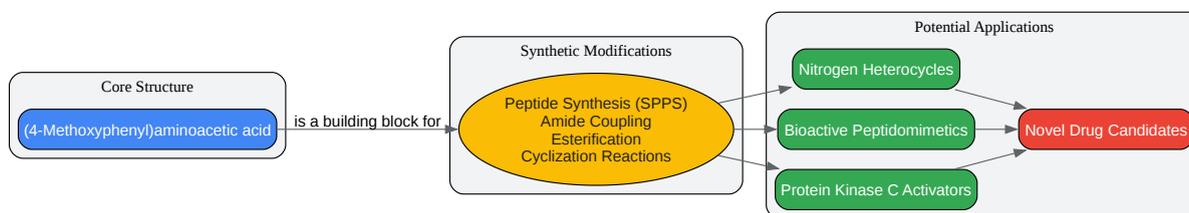
- **Reagent Charging:** In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine glycine (1.0 eq), potassium carbonate (K_2CO_3 , 3.0-3.5 eq), and a 1:1 mixture of ethanol and water.
- **Addition of Aryl Halide:** To the stirring suspension, add 1-fluoro-4-methoxybenzene (1.1 eq).
- **Reaction:** Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of aqueous hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3. A precipitate of the product will form.
- **Filtration:** Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water to remove inorganic salts.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- **Validation:** Dry the purified product under vacuum. The integrity and purity of the synthesized N-(4-methoxyphenyl)glycine must be confirmed through a suite of analytical techniques:
 - **Melting Point:** Compare with the literature value. A sharp melting point is indicative of high purity.
 - **Infrared (IR) Spectroscopy:** Confirm the presence of key functional groups (N-H, C=O of the carboxylic acid, C-O-C of the ether).
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR are essential to confirm the exact structure and connectivity of the molecule.
 - **Mass Spectrometry (MS):** Verify the molecular weight of the compound.

This comprehensive validation process forms a self-validating system, ensuring the identity and purity of the final product with a high degree of confidence.^{[6][7]}

Applications in Drug Discovery and Medicinal Chemistry

(4-Methoxyphenyl)aminoacetic acid is more than a synthetic curiosity; it is a valuable building block in the development of novel therapeutics. The N-aryl amino acid motif is present in numerous biologically active molecules.[7][8]

Logical Framework of Application



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Caption: Role of (4-Methoxyphenyl)aminoacetic acid in Drug Discovery.

The utility of this compound stems from several key advantages:

- **Structural Scaffolding:** It serves as a rigid scaffold to which other functional groups can be attached, allowing for the systematic exploration of chemical space around a target.
- **Modulation of Properties:** Incorporating this UAA can alter the physicochemical properties of a parent molecule. The methoxyphenyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability—a common goal in prodrug design.[9]
- **Peptide Modification:** In peptide synthesis, replacing a natural amino acid with an N-aryl derivative can introduce conformational constraints, increase stability against enzymatic

degradation, and enhance binding affinity to the biological target.[10][11]

N-aryl amino acids have been instrumental in the synthesis of complex molecules like protein kinase C activators and analogues of indolactam-V, where maintaining chirality and structural integrity is paramount for biological activity.[7][8]

Conclusion

(4-Methoxyphenyl)aminoacetic acid exemplifies a class of molecules whose importance is defined not by a singular, dramatic discovery, but by the steady evolution of synthetic chemistry and a growing appreciation for its utility in the complex art of drug design. From its conceptual roots in early copper-catalyzed reactions to its efficient synthesis via modern, metal-free methods, its story is one of continuous improvement and enabling innovation. For researchers, scientists, and drug development professionals, it remains a versatile and indispensable tool for constructing novel molecular architectures with the potential to address significant therapeutic challenges.

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- To cite this document: BenchChem. [Introduction: The Emergence of a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598896#discovery-and-history-of-4-methoxyphenyl-aminoacetic-acid]

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